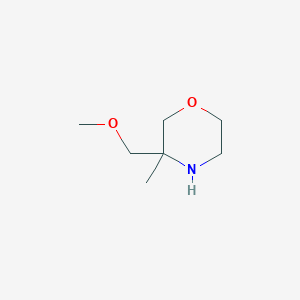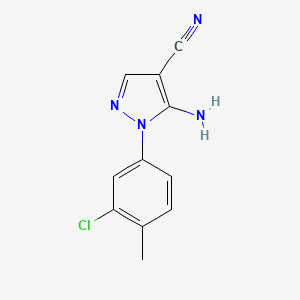
tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate: is an organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that combines an azetidine ring with a piperazine moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate typically involves multi-step organic synthesis. The process often starts with the preparation of intermediate compounds, followed by functional group transformations to achieve the target molecule. Key steps may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Protection and Deprotection Steps: tert-Butyl groups are often used as protecting groups for carboxylate functionalities, which are later removed under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes selecting suitable catalysts, solvents, and reaction conditions to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .
Biology and Medicine: Its piperazine moiety is a common feature in many bioactive molecules, suggesting potential biological activity .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s pharmacological properties .
Comparison with Similar Compounds
tert-Butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate: This compound shares a similar core structure but differs in the substitution pattern on the azetidine ring.
tert-Butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate: Another related compound used in the preparation of azetidine and piperidine carbamates.
Uniqueness: tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures.
Properties
CAS No. |
1505257-57-7 |
|---|---|
Molecular Formula |
C13H24N4O3 |
Molecular Weight |
284.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




